molecular formula C22H26N2O5 B1676856 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone CAS No. 423748-02-1

1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No. B1676856
M. Wt: 398.5 g/mol
InChI Key: LUMCNRKHZRYQOV-UHFFFAOYSA-N
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Description

“1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone” is a chemical compound . It is also known as MS37452 . It has been used as a competitive inhibitor of CBX7 chromodomain binding to H3K27me3 .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular formula of this compound is C22H26N2O5 . Its average mass is 398.452 Da and its monoisotopic mass is 398.184174 Da .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 628.8±55.0 °C . Its density is predicted to be 1.209±0.06 g/cm3 . It is soluble in ethanol, DMSO, and dimethyl formamide up to 30mg/ml .

Scientific Research Applications

Antileukemic Activity

Research on novel derivatives, similar in structure to 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone, has shown promising antileukemic activity against human leukemic cell lines. Compounds with specific halogen substituents have demonstrated excellent in vitro potency, highlighting their potential as antileukemic agents (Vinaya et al., 2012).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize new compounds related to 1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone. These methods facilitate the formation of arylthiobenzazoles and other derivatives through oxidation processes, indicating a versatile approach to creating novel compounds with potential biological activities (Amani & Nematollahi, 2012).

Neuroprotective Activities

Derivatives containing the benzylpiperazine moiety have been explored for their neuroprotective activities. Certain compounds have shown significant effects in protecting cell viability against oxidative stress and reducing mortality in models of acute cerebral ischemia, suggesting their application in treating neurological conditions (Gao et al., 2022).

Wound-Healing Potential

Some derivatives have demonstrated notable in vivo wound-healing activity, promoting faster epithelialization and increasing the tensile strength of wounds. This suggests their potential application in enhancing wound repair and recovery processes (Vinaya et al., 2009).

Antimicrobial Activities

Research into novel triazole derivatives has shown that some compounds exhibit moderate to significant antimicrobial activities. These findings point towards the potential use of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gan et al., 2010).

properties

IUPAC Name

1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-16-6-4-7-17(14-16)29-15-20(25)23-10-12-24(13-11-23)22(26)18-8-5-9-19(27-2)21(18)28-3/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMCNRKHZRYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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